4-Azido-1-tert-butylpiperidine

Description

Structural Characterization of 4-Azido-1-tert-butylpiperidine

Molecular Architecture and Stereochemical Configuration

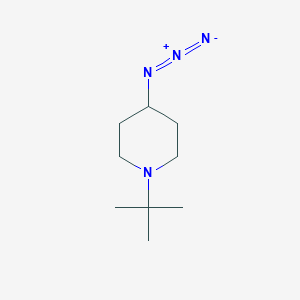

The molecular architecture of this compound centers on a six-membered piperidine ring system with nitrogen substitution at the 1-position and azido group placement at the 4-position. The tert-butyl substituent at the nitrogen atom introduces significant steric considerations that influence the overall molecular conformation. The azido functional group, characterized by its linear nitrogen-nitrogen-nitrogen arrangement, contributes to the compound's distinctive electronic properties and reactivity characteristics.

The stereochemical configuration around the piperidine ring system presents specific conformational preferences due to the bulky tert-butyl group and the azido substituent. Computational studies on related azido-piperidine derivatives suggest that the chair conformation represents the most energetically favorable arrangement for the six-membered ring. The tert-butyl group typically adopts an equatorial orientation to minimize steric interactions, while the azido group at the 4-position can occupy either axial or equatorial positions depending on the specific conformational equilibrium.

The molecular geometry exhibits characteristic bond angles and dihedral angles that reflect the hybridization states of the constituent atoms. The nitrogen atom in the piperidine ring demonstrates sp3 hybridization, resulting in tetrahedral geometry around this center. The azido group displays linear geometry with nitrogen-nitrogen-nitrogen bond angles approaching 180 degrees, consistent with the sp hybridization of the central nitrogen atom in the azide functionality.

Crystallographic Analysis and Bond Length Parameters

While specific crystallographic data for this compound remains limited in the current literature, analysis of related azido-containing heterocycles provides valuable insights into expected structural parameters. Crystallographic studies of similar azido-substituted compounds reveal characteristic bond lengths and angles that can be extrapolated to this system.

The carbon-nitrogen bond lengths within the piperidine ring typically range from 1.45 to 1.48 Ångströms, reflecting the sp3 hybridization of the carbon centers and the nitrogen atom. The carbon-carbon bond lengths in the ring system generally measure between 1.52 and 1.54 Ångströms, consistent with standard saturated carbon-carbon single bonds. The azido group exhibits distinctive nitrogen-nitrogen bond lengths, with the terminal nitrogen-nitrogen bonds measuring approximately 1.13 to 1.15 Ångströms, characteristic of nitrogen-nitrogen triple bond character.

The tert-butyl substituent introduces additional structural complexity through its tetrahedral carbon center and three equivalent methyl groups. The carbon-carbon bond lengths within the tert-butyl group typically measure 1.52 to 1.54 Ångströms, while the carbon-hydrogen bond lengths range from 1.08 to 1.10 Ångströms. The tetrahedral bond angles around the quaternary carbon center approach the ideal value of 109.5 degrees.

| Bond Type | Expected Length (Ångströms) | Reference Range |

|---|---|---|

| Piperidine C-N | 1.45-1.48 | Standard sp3 C-N bonds |

| Piperidine C-C | 1.52-1.54 | Saturated C-C bonds |

| Azido N-N | 1.13-1.15 | Triple bond character |

| tert-Butyl C-C | 1.52-1.54 | Saturated C-C bonds |

| C-H bonds | 1.08-1.10 | Standard C-H lengths |

Spectroscopic Identification Patterns

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides essential structural information for this compound, revealing characteristic chemical shift patterns and coupling relationships. The tert-butyl group exhibits a distinctive singlet resonance in proton nuclear magnetic resonance spectra, typically appearing around 1.1 to 1.3 parts per million due to the equivalent methyl groups and the shielding effect of the nitrogen atom.

The piperidine ring protons display complex multipicity patterns reflecting the axial and equatorial positions and their respective coupling relationships. The proton adjacent to the azido group at the 4-position typically appears as a multiplet between 3.5 and 4.0 parts per million, with the exact chemical shift depending on the conformational equilibrium and the electronic effects of the azido substituent. The remaining ring protons generally resonate between 1.5 and 3.0 parts per million, with characteristic splitting patterns that reflect the ring conformation and substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the various carbon environments within the molecule. The tert-butyl carbon atoms typically appear around 28-30 parts per million for the methyl carbons and 55-60 parts per million for the quaternary carbon center. The piperidine ring carbons exhibit chemical shifts ranging from 20 to 60 parts per million, with the carbon bearing the azido group appearing at the downfield end of this range due to the electron-withdrawing nature of the azido functionality.

Infrared Absorption Characteristics

Infrared spectroscopy provides crucial functional group identification for this compound through characteristic absorption bands. The azido group exhibits distinctive stretching vibrations that serve as diagnostic markers for this functionality. The asymmetric nitrogen-nitrogen-nitrogen stretch typically appears as a strong absorption around 2100 to 2150 wavenumbers, representing one of the most reliable identification features for azido-containing compounds.

The tert-butyl group contributes characteristic carbon-hydrogen stretching vibrations in the 2800 to 3000 wavenumber region, with multiple overlapping bands reflecting the various methyl group vibrations. The carbon-carbon stretching modes within the tert-butyl group typically appear between 1000 and 1200 wavenumbers, often overlapping with other carbon-carbon and carbon-nitrogen stretching modes from the piperidine ring system.

The piperidine ring system exhibits characteristic absorption bands associated with carbon-hydrogen stretching, carbon-carbon stretching, and carbon-nitrogen stretching vibrations. The carbon-hydrogen stretching modes generally appear between 2800 and 3000 wavenumbers, while the carbon-carbon and carbon-nitrogen stretching vibrations typically occur between 1000 and 1600 wavenumbers. The ring deformation modes and out-of-plane bending vibrations contribute additional absorption features in the fingerprint region below 1000 wavenumbers.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Azido N-N-N stretch | 2100-2150 | Strong | Asymmetric stretch |

| C-H stretch (tert-butyl) | 2800-3000 | Medium-Strong | Multiple overlapping bands |

| C-H stretch (piperidine) | 2800-3000 | Medium | Ring C-H vibrations |

| C-C stretch | 1000-1200 | Medium | Various C-C modes |

| Ring deformations | 600-1000 | Variable | Fingerprint region |

Mass Spectrometric Fragmentation Pathways

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 182, corresponding to the molecular weight of the intact compound. The fragmentation behavior reflects the relative bond strengths and the stability of the resulting fragment ions.

The tert-butyl group represents a common fragmentation site, with loss of the tert-butyl radical (mass 57) yielding a fragment ion at mass-to-charge ratio 125. This fragmentation pathway involves cleavage of the carbon-nitrogen bond connecting the tert-butyl group to the piperidine nitrogen atom. The resulting fragment ion retains the azido-substituted piperidine core structure and represents a significant peak in the mass spectrum.

The azido group undergoes characteristic fragmentation through loss of nitrogen molecules. Sequential loss of nitrogen (mass 28) can occur multiple times, reflecting the instability of the azido functionality under mass spectrometric conditions. The initial loss of one nitrogen molecule yields a fragment at mass-to-charge ratio 154, while subsequent nitrogen losses produce additional fragment ions at lower mass-to-charge ratios.

The piperidine ring system can undergo various fragmentation pathways, including alpha-cleavage adjacent to the nitrogen atom and ring-opening reactions. These fragmentation processes generate smaller fragment ions that provide additional structural information. The relative intensities of these fragment ions depend on the ionization method and the collision energy employed in the mass spectrometric analysis.

| Fragment Ion (m/z) | Loss from Molecular Ion | Structural Assignment | Relative Intensity |

|---|---|---|---|

| 182 | 0 | Molecular ion [M]⁺ | Variable |

| 154 | 28 | Loss of N₂ | Medium |

| 126 | 56 | Loss of 2N₂ | Low |

| 125 | 57 | Loss of tert-butyl | High |

| 97 | 85 | Loss of tert-butyl + N₂ | Medium |

| 69 | 113 | Multiple fragmentations | Low |

Properties

IUPAC Name |

4-azido-1-tert-butylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4/c1-9(2,3)13-6-4-8(5-7-13)11-12-10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLMTUKDSKFWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(CC1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Reactants : 1-tert-butylpiperidine and sodium azide.

- Solvent : Dimethylformamide (DMF) or acetonitrile.

- Conditions : Elevated temperature, generally between 60°C and 100°C.

- Reaction Time : Usually 8-24 hours.

- Mechanism : Nucleophilic substitution at the 4-position of the piperidine ring, facilitated by the basic and polar environment.

Key Data:

| Parameter | Typical Range | Remarks |

|---|---|---|

| Temperature | 60°C to 100°C | Preferably around 80°C for optimal yield |

| Solvent | DMF, acetonitrile | Chosen for high polarity and solubility |

| Reaction Time | 8-24 hours | Longer times favor complete conversion |

Research Findings:

- The azidation proceeds via nucleophilic attack of azide on the activated piperidine ring, with the tert-butyl group providing steric hindrance that influences regioselectivity.

Preparation via Nucleophilic Substitution on Protected Intermediates

An alternative route involves the preparation of protected intermediates, such as tert-butyl 4-aminopiperidine derivatives, followed by azidation.

Procedure:

Example:

- Tert-butyl 4-chloropiperidine can be reacted with sodium azide in polar aprotic solvents under heating to afford the azide derivative.

Data Table:

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Chloride to azide | Sodium azide | DMF, 80°C, 12 hours | ~85% |

Azidation Using Organic Azide Reagents

In some cases, azidation employs organic azide reagents such as azido transfer reagents (e.g., imidazole-azide complexes). These methods are less common but can offer regioselectivity advantages.

Procedure:

- Reacting the protected piperidine with azido transfer reagents in the presence of catalysts or bases.

- The reaction typically occurs at room temperature or slightly elevated temperatures.

Notes:

- These methods are less documented but can be useful for selectively azidating specific positions on the piperidine ring.

Reaction Conditions Summary

| Aspect | Details | References |

|---|---|---|

| Solvent | DMF, acetonitrile, DCE, THF | |

| Temperature | 60°C to 100°C | |

| Reaction Time | 8-24 hours | |

| Reagents | Sodium azide, organic azide transfer reagents |

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Duration | Yield | Remarks |

|---|---|---|---|---|---|---|

| Direct nucleophilic azidation | Sodium azide | DMF or acetonitrile | 60-100°C | 8-24 hours | High | Most common method |

| Protected intermediate azidation | Chloride/amine derivatives + sodium azide | DMF | 80°C | 12 hours | ~85% | Regioselective |

| Azido transfer reagents | Organic azide reagents | Variable | Room temp to 80°C | Variable | Variable | Less common |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 4-Azido-1-tert-butylpiperidine can undergo nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: Azides are known to participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, DMF or acetonitrile, elevated temperatures.

Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like ether or tetrahydrofuran (THF).

Cycloaddition: Alkynes, copper(I) catalysts, room temperature or slightly elevated temperatures.

Major Products:

Substitution: Various substituted piperidines depending on the nucleophile used.

Reduction: 1-tert-butylpiperidine-4-amine.

Cycloaddition: 1,2,3-triazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's role in the development of anticancer agents. For instance, derivatives of piperidine containing azido groups have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. One study demonstrated that a piperidine derivative showed enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to traditional drugs like bleomycin . The structural modifications involving the azido group were crucial for enhancing the interaction with protein binding sites, leading to improved biological activity.

Alzheimer's Disease Treatment

4-Azido-1-tert-butylpiperidine has also been investigated for its potential in treating Alzheimer's disease. Compounds derived from this azide have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative processes . The introduction of the piperidine moiety has been linked to improved brain exposure and dual inhibition properties, making it a promising candidate for multi-targeted therapies against Alzheimer's.

Materials Science

Polymer Synthesis

In materials science, this compound is utilized in the synthesis of advanced polymers. The azido group can participate in click chemistry reactions, particularly with alkynes, to form stable triazole linkages. This property is exploited in creating functionalized polymers that can be used in drug delivery systems or as scaffolds for tissue engineering.

Bioconjugation Techniques

The azido group is also a valuable tool in bioconjugation strategies. It allows for the selective modification of biomolecules through click chemistry, facilitating the attachment of various functional groups or labels to proteins and nucleic acids. This application is crucial for developing diagnostic tools and therapeutic agents that require precise targeting capabilities.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Azido-1-tert-butylpiperidine primarily involves its reactivity as an azide. Azides are known to undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the azide group reacts with alkynes to form triazoles, facilitating the construction of complex molecular architectures.

Comparison with Similar Compounds

1-tert-butylpiperidine: Lacks the azide group, making it less reactive in cycloaddition reactions.

4-Azidopiperidine: Similar structure but without the tert-butyl group, which may affect its steric properties and reactivity.

4-Azido-1-methylpiperidine: Similar azide functionality but with a different alkyl group, potentially altering its physical and chemical properties.

Uniqueness: 4-Azido-1-tert-butylpiperidine is unique due to the presence of both the azide group and the tert-butyl group. The azide group imparts high reactivity, while the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.

Biological Activity

4-Azido-1-tert-butylpiperidine is a synthetic organic compound notable for its azido group, which imparts unique chemical reactivity and biological properties. This compound has garnered attention in medicinal chemistry for its potential applications in drug development and as a biochemical probe.

Chemical Structure and Properties

The molecular formula for this compound is C_{10}H_{16}N_{4}, and it features a piperidine ring substituted with a tert-butyl group and an azido group at the 4-position. The presence of the azido functional group is particularly significant due to its ability to participate in various chemical reactions, including click chemistry.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The azido group can facilitate the formation of reactive intermediates, which may lead to covalent modifications of target proteins. This mechanism is crucial in drug design, where selective targeting of enzymes or receptors can enhance therapeutic efficacy.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in vitro. It has been investigated for its potential as an antimicrobial agent and as a probe for studying enzyme kinetics. For instance, studies have shown that it can inhibit specific enzyme activities, suggesting its utility in pharmacological applications.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. It was found to act as a competitive inhibitor, which could be beneficial in conditions where modulation of enzyme activity is desired .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure Type | Biological Activity | Remarks |

|---|---|---|---|

| This compound | Piperidine derivative | Antimicrobial, enzyme inhibitor | Active against multiple pathogens |

| 1-(tert-butyl)piperazine | Piperazine derivative | Moderate antimicrobial activity | Less potent than azido variant |

| 4-Methyl-1-tert-butylpiperidine | Piperidine derivative | Low enzyme inhibition | Lacks azido functionality |

Q & A

Q. What are the recommended synthetic routes for 4-Azido-1-tert-butylpiperidine, and what analytical methods validate its purity?

Methodological Answer: The synthesis typically involves introducing an azide group into a tert-butylpiperidine scaffold. A common approach is nucleophilic substitution using sodium azide (NaN₃) on a halogenated precursor (e.g., 1-tert-butyl-4-chloropiperidine). Post-reaction, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is recommended to remove unreacted reagents. Purity validation should include:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of impurities.

- FTIR to verify the azide (-N₃) stretch (~2100 cm⁻¹) .

- HPLC (C18 column, UV detection at 254 nm) to assess purity >95% .

Safety protocols from analogous piperidine derivatives emphasize avoiding shock or friction due to azide explosivity .

Q. How should researchers handle this compound to ensure safety given its azide functionality?

Methodological Answer: Handling requires strict adherence to:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .

- Storage : In a cool, dry, well-ventilated area away from reducing agents or metals. Secondary containment is advised .

- Waste Disposal : Neutralize azides with sodium nitrite (NaNO₂) under acidic conditions before disposal .

Refer to hazard classifications for similar azides, which highlight risks of skin/eye irritation and potential explosive decomposition .

Advanced Research Questions

Q. How can the thermal stability of this compound be systematically assessed under varying experimental conditions?

Methodological Answer: Thermal stability can be evaluated using:

- Differential Scanning Calorimetry (DSC) : To identify exothermic decomposition peaks. Run at 10°C/min under nitrogen .

- Thermogravimetric Analysis (TGA) : Monitor mass loss at elevated temperatures (e.g., 25–300°C) to determine decomposition thresholds .

If conflicting data arise (e.g., stability at room temperature vs. decomposition in solvent), conduct accelerated aging studies (40–60°C, 75% humidity) and compare degradation products via LC-MS .

Q. What strategies optimize the reaction efficiency of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions?

Methodological Answer: Optimization parameters include:

- Catalyst System : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to enhance reaction rates.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) versus aqueous mixtures for solubility and yield .

- Temperature : Reactions at 50–60°C often improve cycloaddition efficiency.

Monitor progress via LC-MS (ESI+ mode) to track triazole formation. For scale-up, ensure azide concentration remains <1 M to mitigate explosion risks .

Q. How can researchers resolve contradictions in reported solubility parameters of this compound across different studies?

Methodological Answer: Contradictions often arise from methodological variability. To address this:

- Standardize Solubility Testing : Use the shake-flask method (saturate solvent, equilibrate 24h, filter, and quantify via UV-Vis) .

- Control Variables : Document temperature (e.g., 25°C ± 0.5°C), pH, and solvent purity.

- Cross-Validate : Compare results with computational predictions (e.g., Hansen solubility parameters) .

If discrepancies persist, publish detailed protocols to encourage reproducibility, referencing frameworks for qualitative data contradiction analysis .

Q. What are the key considerations for designing stability-indicating assays for this compound in long-term storage studies?

Methodological Answer:

- Analytical Techniques : Use HPLC-DAD with a stability-indicating column (e.g., C18) to separate degradation products. Validate method specificity via forced degradation (heat, light, acid/base exposure) .

- Storage Conditions : Test under ICH guidelines (25°C/60% RH, 40°C/75% RH) and monitor azide decomposition via FTIR and NMR .

- Data Interpretation : Quantify degradation using peak area normalization and report thresholds (e.g., ±5% change = stable) .

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The tert-butyl group introduces steric hindrance, which can:

- Reduce Reactivity : Slow SN2 mechanisms due to restricted backside attack.

- Promote Solvolysis : In polar protic solvents (e.g., ethanol), the bulky group may stabilize carbocation intermediates in SN1 pathways.

To study this, conduct kinetic experiments (e.g., varying nucleophile concentration) and analyze transition states via DFT calculations . Compare with less hindered analogs (e.g., 4-azidopiperidine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.